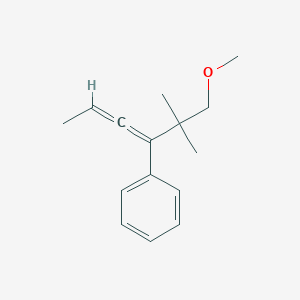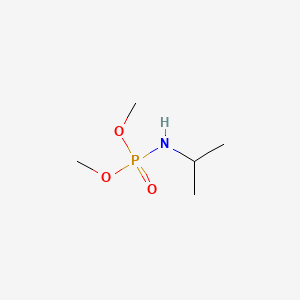
2-Amino-1-benzyl-1-methylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-benzyl-1-methylguanidine;hydroiodide is a chemical compound with the molecular formula C9H14N4·HI It is a derivative of guanidine, a compound known for its strong basicity and nucleophilicity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide typically involves the guanylation of appropriate amines. One common method is the reaction of benzylamine with methyl isothiourea under basic conditions to form the guanidine derivative. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-benzyl-1-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the guanidine nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
2-Amino-1-benzyl-1-methylguanidine;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-2-benzyl-1-methylguanidine
- 2-Amino-1-methylbenzimidazole
- 2-Aminopyrimidine derivatives
Uniqueness
2-Amino-1-benzyl-1-methylguanidine;hydroiodide is unique due to its specific structural features, such as the presence of both benzyl and methyl groups on the guanidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
| 75435-51-7 | |
Formule moléculaire |
C9H15IN4 |
Poids moléculaire |
306.15 g/mol |
Nom IUPAC |
2-amino-1-benzyl-1-methylguanidine;hydroiodide |
InChI |
InChI=1S/C9H14N4.HI/c1-13(9(10)12-11)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H2,10,12);1H |
Clé InChI |
CDLPPPYLAKJDII-UHFFFAOYSA-N |
SMILES isomérique |
CN(CC1=CC=CC=C1)/C(=N/N)/N.I |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=NN)N.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)

